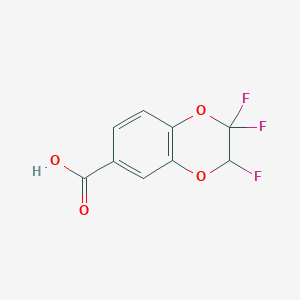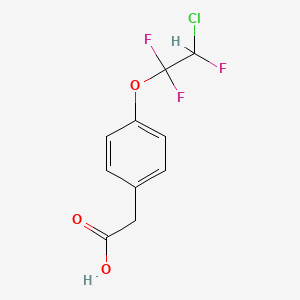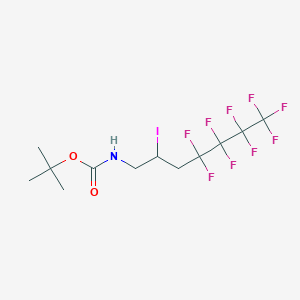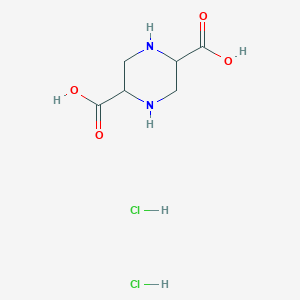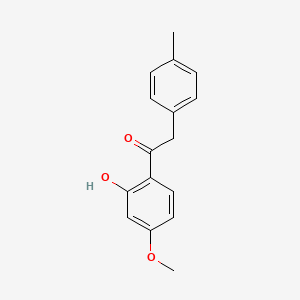![molecular formula C27H31N3 B6314163 2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine CAS No. 210537-34-1](/img/structure/B6314163.png)
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine is an organic compound with the molecular formula C27H31N3 It is a derivative of pyridine, featuring two imino groups attached to the 2 and 6 positions of the pyridine ring, each bonded to an ethyl group and a 2-isopropylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2-isopropylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2,6-diacetylpyridine+2-isopropylaniline→this compound+water
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with transition metals, acting as a tridentate ligand.
Substitution Reactions: The imino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as iron(II) chloride, copper(II) sulfate, and nickel(II) acetate are commonly used.
Substitution Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
Coordination Complexes: Formation of metal-ligand complexes with various geometries.
Substitution Products: Derivatives with different substituents on the imino groups.
Oxidation/Reduction Products: Altered oxidation states of the compound or its metal complexes.
Aplicaciones Científicas De Investigación
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The tridentate ligand forms stable chelates with metals, influencing the electronic environment and reactivity of the metal center. This coordination can facilitate various catalytic processes, such as the activation of small molecules like carbon dioxide .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another tridentate ligand with imidazole groups instead of imino groups.
2,6-Bis(benzimidazol-2-yl)pyridine: Similar structure but with benzimidazole groups, offering different electronic properties.
Uniqueness
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine is unique due to its specific steric and electronic properties imparted by the 2-isopropylphenyl groups. These groups can influence the stability and reactivity of its metal complexes, making it a valuable ligand in coordination chemistry and catalysis.
Propiedades
IUPAC Name |
1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4/h7-19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENECYTSSULHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
